molecular formula C14H28B2O4 B1591011 Bis(2,4-dimethylpentane-2,4-glycolato)diboron CAS No. 230299-46-4

Bis(2,4-dimethylpentane-2,4-glycolato)diboron

Cat. No. B1591011
CAS RN: 230299-46-4
M. Wt: 282 g/mol
InChI Key: CZLUUPDJUFXXHF-UHFFFAOYSA-N
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Description

Bis(2,4-dimethylpentane-2,4-glycolato)diboron is an organic boron compound with the chemical formula C14H28B2O4 . It is a white or almost white crystal, soluble in common organic solvents, such as ether, methanol, and ethanol .


Molecular Structure Analysis

The molecular structure of Bis(2,4-dimethylpentane-2,4-glycolato)diboron contains a total of 49 bonds. There are 21 non-H bonds, 1 rotatable bond, and 2 six-membered rings .


Chemical Reactions Analysis

Bis(2,4-dimethylpentane-2,4-glycolato)diboron can be used as a catalyst in organic synthesis, participating in reactions that form C-C bonds, such as Suzuki coupling reactions and Suzuki-Miyaura cross-coupling reactions .


Physical And Chemical Properties Analysis

Bis(2,4-dimethylpentane-2,4-glycolato)diboron has a melting point of 98-102 °C and a predicted boiling point of 263.1±7.0 °C. Its predicted density is 0.96±0.1 g/cm3. It is typically stored at -20°C and comes in the form of a white to off-white powder or crystals .

Scientific Research Applications

Metal-Free Organic Synthesis

Bis(2,4-dimethylpentane-2,4-glycolato)diboron is utilized in metal-free organic synthesis, particularly in the 1,1-diborylation of terminal alkynes . This process allows for the regioselective creation of 1,1-diborylalkene products with high efficiency. The significance of this application lies in the ability to form versatile building blocks for further reactions, enabling the synthesis of complex organic molecules.

Catalyst in C-C Bond Formation

This compound serves as a catalyst in reactions that form carbon-carbon bonds, such as Suzuki coupling reactions and Suzuki-Miyaura cross-coupling reactions . These reactions are fundamental in creating a wide array of organic compounds, including pharmaceuticals, agrochemicals, and organic materials.

Materials Science

Researchers have explored the potential of Bis(2,4-dimethylpentane-2,4-glycolato)diboron in materials science due to its unique chemical and physical properties . It shows promise in the development of new materials with applications ranging from electronics to coatings.

Synthesis of Organic Semiconductor Materials

The compound is used in the synthesis of organic semiconductor materials . These materials are crucial for the development of organic light-emitting diodes (OLEDs), solar cells, and transistors, which are integral components of modern electronic devices.

Optical Materials

Bis(2,4-dimethylpentane-2,4-glycolato)diboron is involved in the creation of optical materials . These materials have applications in lenses, optical fibers, and other technologies that manipulate light.

Fluorescent Dyes

The compound is also used in the field of fluorescent dyes . Fluorescent dyes have a wide range of applications, including biological imaging, where they help in visualizing cellular structures and processes.

Mechanism of Action

Target of Action

Bis(2,4-dimethylpentane-2,4-glycolato)diboron, also known as 4,4,4’,4’,6,6,6’,6’-Octamethyl-2,2’-bi(1,3,2-dioxaborinane), primarily targets terminal alkynes in organic synthesis . It is used in reactions that form carbon-carbon bonds, such as Suzuki coupling reactions and Suzuki-Miyaura cross-coupling reactions .

Mode of Action

The compound interacts with its targets through a process known as 1,1-diborylation. In this process, Bis(2,4-dimethylpentane-2,4-glycolato)diboron acts as a catalyst in the organobase-catalyzed 1,1-diborylation of terminal alkynes from propargylic derivatives . This interaction results in the regioselective provision of 1,1-diborylalkene products with high efficiency .

Biochemical Pathways

The biochemical pathway affected by Bis(2,4-dimethylpentane-2,4-glycolato)diboron involves the formation of carbon-carbon bonds. The compound participates in the 1,1-diborylation of terminal alkynes, leading to the formation of 1,1-diborylalkene products . These products are important intermediates in organic synthesis, particularly in the formation of bioactive and functional polysubstituted alkene motifs .

Pharmacokinetics

It’s important to note that the compound’s efficiency in catalyzing reactions suggests it has good bioavailability in the context of chemical reactions .

Result of Action

The molecular and cellular effects of Bis(2,4-dimethylpentane-2,4-glycolato)diboron’s action are seen in the formation of 1,1-diborylalkene products. These products are versatile building blocks in the synthesis of carbon-carbon and carbon-heteroatom bonds, contributing to the creation of bioactive and functional polysubstituted alkene motifs .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Bis(2,4-dimethylpentane-2,4-glycolato)diboron. For instance, the compound’s catalytic activity in the 1,1-diborylation of terminal alkynes is carried out under metal-free conditions . Additionally, the compound is typically stored in an inert atmosphere at 2-8°C to maintain its stability .

Safety and Hazards

Bis(2,4-dimethylpentane-2,4-glycolato)diboron may cause irritation to the skin, eyes, and respiratory system. Therefore, appropriate protective equipment such as lab gloves, goggles, and breathing masks should be worn during operation . It should also avoid contact with oxidizing agents or strong acids to avoid dangerous reactions .

Future Directions

Bis(2,4-dimethylpentane-2,4-glycolato)diboron has been a subject of interest as a boron-containing probe for the detection of proteins and other biomolecules . Its potential utility in diverse applications, particularly within the realm of materials science, is being explored .

properties

IUPAC Name

4,4,6,6-tetramethyl-2-(4,4,6,6-tetramethyl-1,3,2-dioxaborinan-2-yl)-1,3,2-dioxaborinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28B2O4/c1-11(2)9-12(3,4)18-15(17-11)16-19-13(5,6)10-14(7,8)20-16/h9-10H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZLUUPDJUFXXHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(CC(O1)(C)C)(C)C)B2OC(CC(O2)(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28B2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50571871
Record name 4,4,4',4',6,6,6',6'-Octamethyl-2,2'-bi-1,3,2-dioxaborinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50571871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(2,4-dimethylpentane-2,4-glycolato)diboron

CAS RN

230299-46-4
Record name 4,4,4′,4′,6,6,6′,6′-Octamethyl-2,2′-bi-1,3,2-dioxaborinane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=230299-46-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4,4',4',6,6,6',6'-Octamethyl-2,2'-bi-1,3,2-dioxaborinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50571871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes Bis(2,4-dimethylpentane-2,4-glycolato)diboron interesting in terms of luminescence?

A1: Bis(2,4-dimethylpentane-2,4-glycolato)diboron, often abbreviated as B2oct2, is a non-aromatic borate ester that exhibits a fascinating phenomenon called aggregation-induced emission (AIE). [] While this compound is non-emissive in dilute solutions, it displays remarkable photoluminescence (PL) when aggregated. This characteristic is attributed to the clustering-triggered emission (CTE) mechanism. [] Essentially, the aggregation restricts the intramolecular motions of the molecule, leading to enhanced radiative decay and subsequent light emission.

Q2: How is Bis(2,4-dimethylpentane-2,4-glycolato)diboron utilized in organic synthesis?

A2: Bis(2,4-dimethylpentane-2,4-glycolato)diboron serves as a valuable reagent in organic synthesis, particularly in the diborylation of alkynes. [] It participates in an organobase-catalyzed reaction with terminal alkynes, resulting in the regioselective formation of 1,1-diborylalkene products. This reaction proceeds with high efficiency and is particularly noteworthy for its metal-free conditions. [] The proposed mechanism involves the activation of B2oct2 by the organobase catalyst, facilitating its interaction with the alkyne and subsequent diborylation.

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